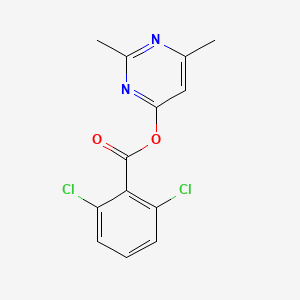
N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide, commonly known as NSC 743380, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of oxazole-based compounds and has shown promising results in various scientific research applications.
Scientific Research Applications
Synthesis and Chemical Properties
Oxazole Synthesis : A study by Luo et al. (2012) focused on the efficient modular synthesis of 2,4-oxazole, an important structural motif in various natural products, through a gold-catalyzed oxidation strategy. This synthesis approach could be relevant for the compound due to the oxazole ring present in its structure (Luo, Ji, Li, & Zhang, 2012).
Synthesis of Substituted Oxazoles : Kumar et al. (2012) reported an efficient synthesis method for 2-phenyl-4,5-substituted oxazoles, which could be relevant for synthesizing variations of the compound (Kumar, Saraiah, Misra, & Ila, 2012).
Biological Applications
Acid Ceramidase Inhibitors : Caputo et al. (2020) explored the synthesis and biological evaluation of a series of oxazolone carboxamides as acid ceramidase inhibitors. Given the structural similarities, this research might provide insights into the potential biological applications of the compound (Caputo et al., 2020).
Anticancer Agents : Aliabadi et al. (2010) synthesized 2-phenylthiazole-4-carboxamide derivatives as potential cytotoxic agents, showing effectiveness against various cancer cell lines. This research highlights the potential for compounds with similar structures in cancer treatment (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).
Analytical Techniques
Fluorographic Detection : Skinner and Griswold (1983) developed a fluorographic procedure using 2,5-diphenyloxazole (PPO) in acetic acid for detecting radioactivity in polyacrylamide gels. This technique could potentially be applied in the analysis of compounds like N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide (Skinner & Griswold, 1983).
Photophysical Properties Study : Ferreira et al. (2010) studied the photophysical properties of oxazoles, which could be relevant in understanding the optical and electronic properties of the compound (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).
properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O5S/c1-11(23)22-28(25,26)15-8-6-14(7-9-15)21-17(24)18-20-10-16(27-18)12-2-4-13(19)5-3-12/h2-10H,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTJSYDLVKYSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2512486.png)
![4-methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2512487.png)
![N-[(4-chlorophenyl)(cyano)methyl]-5-methoxypentanamide](/img/structure/B2512488.png)
![1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine](/img/structure/B2512490.png)
![1-(4-Chlorobenzyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2512491.png)




amine](/img/structure/B2512503.png)

![3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2512506.png)

![6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2512509.png)